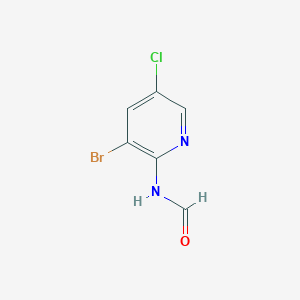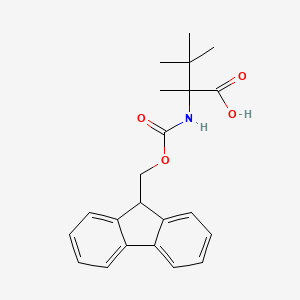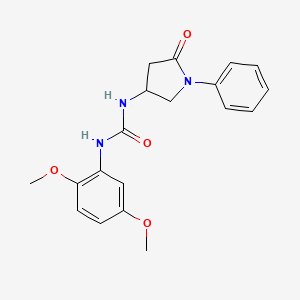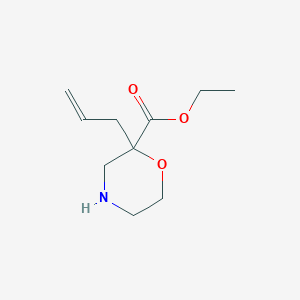
N-(3-Bromo-5-chloropyridin-2-yl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(3-Bromo-5-chloropyridin-2-yl)formamide derivatives involves several chemical reactions, including the reaction of different aldehydes with 2-chloropyrimidin-4-amine. The synthesized compounds are characterized using techniques such as elemental analyses, FT-IR, 1H NMR, and LC–MS spectral studies (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2016).
Molecular Structure Analysis
The molecular structure of related compounds, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, has been elucidated using FT-IR, 1H NMR, 13C NMR spectroscopy, elemental analysis, and X-ray diffraction studies. These analyses reveal details about the bonding, crystal structure, and molecular configuration (Anuradha et al., 2014).
Chemical Reactions and Properties
A variety of chemical reactions involving N-(3-Bromo-5-chloropyridin-2-yl)formamide derivatives have been explored, including their synthesis through the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines. These compounds show significant insecticidal and fungicidal activities, highlighting their chemical reactivity and potential applications (Zhu et al., 2014).
Physical Properties Analysis
The physical properties of compounds related to N-(3-Bromo-5-chloropyridin-2-yl)formamide, such as solubility, melting point, and crystalline structure, are determined through a combination of analytical techniques. These properties are crucial for understanding the material's behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under various conditions, and mechanisms of reaction, are key areas of investigation. Studies on compounds like N,N-Dialkyl-N'-(2-pyridyl)formamidines and related derivatives offer insights into the chemical behavior of N-(3-Bromo-5-chloropyridin-2-yl)formamide (Reisinger & Wentrup, 2005).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
A series of novel compounds, including those similar to N-(3-Bromo-5-chloropyridin-2-yl)formamide, were synthesized, with their structures determined by various spectroscopic methods. These compounds showed potential insecticidal and fungicidal activities, tested against oriental armyworm and by the mycelium growth rate method (Zhu et al., 2014).
Crystal Structure and Antiviral Activities
A compound closely related to N-(3-Bromo-5-chloropyridin-2-yl)formamide was synthesized, and its structure characterized by various techniques including single-crystal X-ray diffraction. The compound exhibited promising fungicidal and antiviral activities, particularly against tobacco mosaic virus (Li et al., 2015).
Synthesis of Isocyanides
A method for treating N-substituted formamides with chlorophosphate compounds to produce corresponding isocyanides was developed. This method could potentially be applied to N-(3-Bromo-5-chloropyridin-2-yl)formamide to yield various alkyl and aryl isocyanides (Kobayashi et al., 2011).
Molecular Docking and Hirshfeld Surface Analysis
A formamide derivative, similar in structure to N-(3-Bromo-5-chloropyridin-2-yl)formamide, was studied for its antimicrobial properties. The compound was analyzed using single crystal X-ray diffraction and molecular docking studies to explore its interactions with different receptors (Malek et al., 2020).
Synthesis and Characterization of Novel Compounds
A variety of novel compounds structurally related to N-(3-Bromo-5-chloropyridin-2-yl)formamide were synthesized and characterized. These compounds were evaluated for their potential biological activities, showing a range of efficacy against different pathogens (Mallikarjunaswamy et al., 2016).
Eigenschaften
IUPAC Name |
N-(3-bromo-5-chloropyridin-2-yl)formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O/c7-5-1-4(8)2-9-6(5)10-3-11/h1-3H,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFGYMNMQKGLGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)NC=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromo-5-chloropyridin-2-yl)formamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine](/img/structure/B2492888.png)

![1-ethyl-6-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2492891.png)

![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B2492895.png)


![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone](/img/structure/B2492904.png)
![N-[3-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl]prop-2-enamide](/img/structure/B2492905.png)
![Ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate](/img/structure/B2492906.png)



![Tert-butyl [1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2492911.png)